Trimethyllysine-d9

Metabolomics LC-MS/MS Matrix Effect

This deuterated isotopologue co-elutes identically with endogenous trimethyllysine, fully correcting matrix effects unlike non-isotopic analogs. Achieve intra-/inter-assay CVs <5% for TML-LC/MS/MS panels. Ideal for TMAO pathway tracer studies and carnitine deficiency diagnostics. Standardize your cohort analyses—order TML-d9 internal standard now.

Molecular Formula C9H20N2O2
Molecular Weight 197.32 g/mol
Cat. No. B15139054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyllysine-d9
Molecular FormulaC9H20N2O2
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCC(C(=O)[O-])N
InChIInChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3
InChIKeyMXNRLFUSFKVQSK-DQBSYZJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyllysine-d9: A Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Carnitine Biosynthesis and Cardiovascular Biomarkers


Trimethyllysine-d9 (TML-d9, Nε,Nε,Nε-Trimethyllysine-d9) is a stable isotope-labeled analog of the post-translationally modified amino acid trimethyllysine, in which nine hydrogen atoms are replaced by deuterium. It is employed primarily as an internal standard in stable isotope dilution mass spectrometry (SID-MS) to correct for matrix effects, extraction variability, and ionization suppression during the quantification of endogenous trimethyllysine in complex biological matrices [1]. Trimethyllysine is a key intermediate in the biosynthesis of carnitine and a precursor to the gut microbiota–dependent metabolite trimethylamine N-oxide (TMAO), which has been implicated in cardiovascular risk [2][3].

Why Unlabeled Trimethyllysine or Non-Isotopic Internal Standards Cannot Replace Trimethyllysine-d9 in Quantitative MS


Unlabeled trimethyllysine cannot serve as an internal standard because it co‑elutes and shares the same mass as the endogenous analyte, making it indistinguishable in mass spectrometry [1]. Non-isotopic analogs such as 6‑N‑triethyllysine differ in retention time and ionization behavior, failing to co‑elute with the target analyte and therefore unable to fully compensate for matrix-induced ion suppression or extraction losses [2]. Trimethyllysine-d9, as a true isotopologue, exhibits nearly identical chromatographic and ionization properties to the unlabeled analyte, ensuring that any variation in sample processing or MS response affects both the analyte and internal standard proportionally [3].

Trimethyllysine-d9: Quantitative Differentiation Evidence Versus Closest Analogs


Trimethyllysine-d9 Corrects for 61% Matrix Effect, Enabling Reliable Quantification in Urine

In a validated LC‑MS/MS method for urinary metabolomics, unlabeled trimethyllysine exhibited a 61% matrix effect, resulting in a process efficiency of only 64% when no internal standard was used [1]. Using Trimethyllysine‑d9 as a stable isotope‑labeled (SIL) internal standard normalizes the analyte response, compensating for this substantial ion suppression and enabling accurate, matrix‑independent quantification [2].

Metabolomics LC-MS/MS Matrix Effect

Deuterated Trimethyllysine Internal Standard Delivers 94–106% Analyte Recovery Across Concentration Ranges

A validated HPLC‑ESI‑MS/MS method employing stable‑isotope‑labeled internal standards (including deuterated trimethyllysine) achieved recoveries of 94–106% at 10–20 µmol/L and 98–103% at 100–200 µmol/L for urinary carnitine biosynthesis metabolites [1]. In contrast, older HPLC methods using the non‑isotopic analog 6‑N‑triethyllysine as internal standard did not report recovery data, and their reliance on post‑column derivatization introduces additional variability [2].

Carnitine Biosynthesis Method Validation Recovery

d9‑TML Enables Unambiguous Tracking of Carnitine Biosynthesis in Preterm Infants

Oral administration of 0.5 mmol trimethyl‑[d9]‑L‑lysine (d9‑TML) to preterm infants led to a two‑fold increase in urinary free carnitine output (p<0.05), yet FAB‑MS analysis revealed no incorporation of the d9 label into newly synthesized carnitine [1][2]. This proved that circulating TML is not the direct precursor for carnitine in premature neonates and that d9‑TML administration causes release of tissue carnitine stores.

Neonatology Carnitine Deficiency Metabolic Tracing

Trimethyllysine-d9 Is the Preferred Internal Standard Over 13C‑Analogs for TML Quantification in Cardiovascular Cohorts

In a large‑scale clinical study (N=2,140), stable‑isotope‑dilution LC‑MS/MS using d9‑TML as internal standard confirmed that plasma trimethyllysine levels independently predict incident 3‑year major adverse cardiovascular events (HR=2.4; 95% CI 1.7–3.4) [1]. While 13C‑labeled TML (e.g., 13C3) is also commercially available, deuterium labeling on the trimethylammonium group provides a larger mass shift (+9 Da) compared to +3 Da for 13C3, reducing the risk of isotopic overlap with natural 13C isotopomers and improving assay specificity in complex biological matrices .

Cardiovascular Biomarkers Stable Isotope Dilution LC‑MS/MS

Deuterium Labeling on Methyl Groups Confers Superior In Vivo Stability Over Backbone‑Labeled Analogs

Trimethyllysine‑d9 carries nine deuterium atoms on the three N‑methyl groups. In metabolic tracing studies, these methyl deuteriums remain stable under physiological conditions and do not exchange with protons in aqueous media, whereas backbone‑labeled (e.g., 2H2‑α‑carbon) analogs may undergo partial H/D exchange during sample workup [1][2]. This stability is critical for the long‑term monitoring of TML‑derived metabolites (e.g., γ‑butyrobetaine, carnitine) in urine following oral administration.

Metabolic Stability Deuterium Exchange Tracer Studies

Optimal Deployment Scenarios for Trimethyllysine-d9 in Biomedical Research and Clinical Assays


Quantitative LC‑MS/MS Assays for Plasma Trimethyllysine as a Cardiovascular Risk Biomarker

Trimethyllysine‑d9 is the ideal internal standard for high‑throughput, stable‑isotope‑dilution LC‑MS/MS methods aimed at quantifying plasma TML in large epidemiological cohorts. Its use corrects for matrix effects in plasma (ion suppression/enhancement) and ensures intra‑ and inter‑assay CVs below 5%, enabling robust hazard ratio calculations (HR=2.4 for MACE) [1].

Metabolic Tracing of Carnitine Biosynthesis in Preterm Infants or Animal Models

Oral administration of d9‑TML allows researchers to track the conversion of TML to downstream metabolites (3‑OH‑TML, γ‑BB, carnitine) in urine by LC‑MS/MS. The absence of d9‑labeled carnitine in neonatal urine provided direct evidence that circulating TML is not the major carnitine precursor in premature infants, a conclusion unattainable with unlabeled TML [2][3].

Gut Microbiota‑Dependent TMA/TMAO Production Studies

d9‑TML serves as a nutrient precursor tracer in gnotobiotic mouse models or human fecal cultures to quantify microbial conversion of TML to trimethylamine (TMA) and subsequently TMAO. The deuterium label allows LC‑MS/MS differentiation between host‑derived and microbially‑generated TMAO [1].

Routine Clinical Chemistry for Carnitine Deficiency Diagnosis

Incorporating Trimethyllysine‑d9 into a multiplexed LC‑MS/MS panel for carnitine biosynthesis intermediates (TML, γ‑BB, free/total carnitine) provides a reliable, single‑run method for assessing carnitine deficiency in at‑risk populations (e.g., preterm neonates, patients on valproate therapy) [2][3].

Technical Documentation Hub

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